molecular formula C17H30N2O6 B13990589 Boc-DL-Ser(tBu)-DL-Pro-OH

Boc-DL-Ser(tBu)-DL-Pro-OH

Cat. No.: B13990589
M. Wt: 358.4 g/mol
InChI Key: KQKLTVHOEKAAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Ser(tBu)-DL-Pro-OH is a protected dipeptide fragment designed for use in solid-phase peptide synthesis (SPPS). It serves as a crucial building block to introduce a Ser-Pro sequence into a growing peptide chain, helping to increase synthetic efficiency and reduce the use of reagents during fragment-based assembly . The compound features a tert-butoxycarbonyl (Boc) group protecting the N-terminus and a tert-butyl (tBu) ether protecting the side chain of the serine residue, ensuring orthogonality in standard Boc/Bzl synthesis strategies . Incorporating a proline residue within a peptide sequence is a recognized strategy to disrupt problematic secondary structures, such as beta-sheet formation, that can cause peptide-chain aggregation during synthesis . The use of pre-formed dipeptide units like this one can be particularly beneficial for avoiding side reactions such as diketopiperazine (DKP) formation, which is especially prevalent at the dipeptide stage when proline is one of the first two residues . This makes this compound a valuable reagent for researchers synthesizing complex or aggregation-prone peptides, enabling the production of longer and more challenging sequences with higher purity. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKLTVHOEKAAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the stepwise coupling of protected amino acids, typically starting from the C-terminal amino acid (proline) and coupling the N-terminal amino acid (serine with tBu protection) using peptide coupling reagents. The Boc group protects the N-terminus of serine, while the tert-butyl group protects the serine side chain hydroxyl to prevent undesired reactions during peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Approach

The most common and efficient method to prepare such dipeptides is via solid-phase peptide synthesis (SPPS) , using the Boc/tBu strategy or the Fmoc/tBu strategy. The this compound can be synthesized on resin by:

  • Loading the C-terminal Boc-DL-Pro-OH onto a solid support resin.
  • Coupling Boc-DL-Ser(tBu)-OH to the resin-bound proline using peptide coupling reagents such as HATU, HOBt, or DIC in the presence of a base (e.g., DIPEA).
  • Repeating coupling and deprotection cycles as needed.
  • Cleaving the dipeptide from the resin using strong acid (e.g., trifluoroacetic acid, TFA) to remove the Boc group and side-chain protecting groups simultaneously.

This method is supported by protocols from peptide synthesis literature, which emphasize the use of protected amino acids, activation by carbodiimide or uronium salts, and careful control of reaction conditions to minimize side reactions such as diketopiperazine (DKP) formation, especially relevant for proline-containing peptides.

Protection and Deprotection Steps

  • Serine side chain protection: The hydroxyl group of serine is protected with a tert-butyl (tBu) group to prevent side reactions during peptide bond formation. This is typically introduced by reacting serine methyl ester hydrochloride with isobutylene in the presence of an acid catalyst to form O-tert-butyl serine methyl ester, followed by saponification to obtain Boc-Ser(tBu)-OH.
  • N-terminal protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) depending on the strategy, with Boc being preferred for acid-labile protection compatible with strong acid cleavage.
  • Cleavage: Final deprotection and cleavage from resin or purification steps involve treatment with trifluoroacetic acid (TFA) to remove Boc and tBu groups, yielding the free dipeptide acid.

Detailed Preparation Protocol (Example)

Step Reagents and Conditions Description
1. Preparation of Boc-DL-Pro-OH Boc2O, base, solvent (e.g., dioxane/water) Protect proline N-terminus with Boc group
2. Preparation of Boc-DL-Ser(tBu)-OH Serine methyl ester hydrochloride + isobutylene + acid catalyst, saponification, Boc protection Protect serine side chain with tBu, N-terminus with Boc
3. Activation of Boc-DL-Pro-OH HATU or EDCI/HOBt, DIPEA in DMF Activate carboxyl group for coupling
4. Coupling Boc-DL-Ser(tBu)-OH + activated Boc-DL-Pro-OH Form peptide bond under inert atmosphere, room temperature
5. Purification Chromatography (e.g., RP-HPLC) Isolate pure this compound
6. Characterization NMR, MS, HPLC Confirm structure and purity

Analytical Characterization

Summary Table of Key Reagents and Conditions

Component Role Typical Conditions Notes
Boc2O (di-tert-butyl dicarbonate) N-terminal protection Room temp, aqueous or organic solvent Acid-labile protecting group
Isobutylene + acid catalyst tBu protection of serine OH 48-96 h, dioxane or DCM solvent Protects serine side chain
HATU or EDCI/HOBt Peptide coupling reagent DMF solvent, room temp Activates carboxyl group for amide bond formation
DIPEA (N,N-diisopropylethylamine) Base Used in coupling reaction Neutralizes acid byproducts
TFA (trifluoroacetic acid) Cleavage and deprotection Room temp, 1-3 h Removes Boc and tBu groups

Chemical Reactions Analysis

Types of Reactions: Boc-Ser(tBu)-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Boc-Ser(tBu)-Pro-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences with high precision .

Biology: In biological research, Boc-Ser(tBu)-Pro-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: The compound is used in the synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists. It plays a crucial role in the development of new drugs for various diseases .

Industry: In the pharmaceutical industry, Boc-Ser(tBu)-Pro-OH is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

Mechanism: The mechanism of action of Boc-Ser(tBu)-Pro-OH involves its incorporation into peptide chains during SPPS. The protecting groups (Boc and tert-butyl) prevent unwanted side reactions during synthesis. Once the peptide chain is complete, the protecting groups are removed to yield the final peptide product .

Molecular Targets and Pathways: Boc-Ser(tBu)-Pro-OH itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can target various proteins, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Amino Acid Residues: this compound contains Ser and Pro, whereas Boc-Tyr(tBu)-OH incorporates Tyr, which introduces a phenolic -OH group absent in Ser . Boc-D-Thr(tBu)-OH features Threonine, differing from Ser by a methyl group on the β-carbon .

Substituents :

  • The naphthylmethyl group in Boc-α-(1-naphthylmethyl)-DL-Pro-OH significantly increases steric bulk and hydrophobicity compared to tBu-substituted analogs .
  • All compounds except Boc-β-tBu-Ala-OH include a Proline residue, which imposes conformational constraints on peptide chains .

Physicochemical Properties: Solubility: The tBu group in this compound reduces aqueous solubility compared to Boc-β-tBu-Ala-OH, which has a simpler alanine backbone . Stability: Boc-Tyr(tBu)-OH exhibits acute toxicity risks under certain conditions, unlike Boc-β-tBu-Ala-OH, which is non-toxic and non-irritating .

Applications :

  • This compound is tailored for synthesizing Pro-Ser motifs in peptides, critical in collagen and protease inhibitors.
  • Boc-α-(1-naphthylmethyl)-DL-Pro-OH’s naphthylmethyl group enables interactions with aromatic residues in target proteins, making it valuable in kinase inhibitor design .

Research Findings and Trends

  • Stereochemical Impact: The DL-configuration in this compound allows for racemic mixtures, broadening its utility in non-chiral peptide contexts. In contrast, Boc-D-Thr(tBu)-OH (D-configuration) is used for chiral specificity in therapeutic peptides .
  • Safety Profiles: Boc-Tyr(tBu)-OH requires stringent handling due to acute toxicity and skin irritation risks, whereas this compound’s safety data remain less documented but likely aligns with similar Boc/tBu-protected amino acids .
  • Computational Insights: Compounds with tBu groups (e.g., this compound) show distinct pose clustering in molecular dynamics simulations, suggesting enhanced binding specificity compared to non-tBu analogs .

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